Etidronic acid (disodium salt)

Description

Contextualization within Bisphosphonate Chemical Classifications

Bisphosphonates are a class of drugs that prevent the loss of bone density and are primarily used to treat osteoporosis and similar diseases. wikipedia.org Their chemical structure allows for a high affinity for calcium hydroxyapatite (B223615), enabling specific targeting of the skeleton. wikipedia.org

The history of bisphosphonates dates back to the 19th century when they were first synthesized. wikipedia.orgresearchgate.net Initially, these compounds found use in various industrial applications, such as in the textile, fertilizer, and oil industries as corrosion inhibitors and complexing agents, and to soften water in irrigation systems. wikipedia.orgresearchgate.net Their potential for treating bone-related diseases became apparent in the late 1960s. wikipedia.org This shift in focus was prompted by research into the role of inorganic pyrophosphate (PPi) in calcification, leading to the investigation of bisphosphonates as stable analogs that could resist enzymatic hydrolysis. nih.gov The discovery that bisphosphonates could inhibit not only the growth but also the dissolution of hydroxyapatite crystals spurred further studies into their capacity to inhibit bone resorption. nih.gov The first clinical application of a bisphosphonate, etidronate disodium (B8443419), occurred in 1968 for the treatment of myositis ossificans progressiva. researchgate.net The first comprehensive publications on the biological effects of bisphosphonates appeared in 1969. nih.gov

Etidronic acid was one of the first-generation bisphosphonates, along with clodronic acid, introduced in the 1970s and 1980s. wikipedia.org These early bisphosphonates are classified as non-nitrogenous bisphosphonates. nih.gov The chemical structure of bisphosphonates is analogous to pyrophosphate, which allows them to bind to bone mineral. youtube.com Non-nitrogen-containing bisphosphonates, like etidronic acid, are metabolized within cells into compounds that replace the terminal pyrophosphate group of adenosine (B11128) triphosphate (ATP), creating a non-functional molecule that competes with ATP in cellular energy metabolism. nih.govyoutube.com This process can induce osteoclast apoptosis (cell death), leading to a decrease in bone breakdown. nih.gov

Table 1: Classification of Selected Bisphosphonates

| Classification | Compound Name |

| Non-Nitrogenous | Etidronic acid |

| Clodronic acid | |

| Tiludronic acid | |

| Nitrogenous | Pamidronate |

| Alendronate | |

| Risedronate | |

| Zoledronic acid | |

| Ibandronate | |

| Minodronic acid |

Research Significance Across Diverse Scientific Disciplines

The research significance of etidronic acid (disodium salt) extends across several scientific fields, primarily due to its ability to inhibit bone resorption and its chelating properties.

In medical research , etidronic acid has been extensively studied for its role in treating bone diseases characterized by excessive bone resorption, such as Paget's disease of bone and osteoporosis. nih.govnih.gov Research has shown its effectiveness in reducing biochemical markers of bone turnover. nih.gov Clinical studies in postmenopausal women with osteoporosis indicated that cyclical oral etidronic acid could increase lumbar spine bone mineral density and potentially reduce vertebral fracture incidence. nih.govnih.gov It has also been investigated for preventing heterotopic ossification and managing hypercalcemia associated with malignancy. nih.govnih.gov

In the field of dentistry , particularly in endodontics, etidronic acid (also known as HEDP) has been explored as a root canal irrigant. seejph.comresearchgate.net Research has focused on its efficacy in removing the smear layer, a layer of debris that forms on the root canal walls during instrumentation. guident.net Studies have compared its demineralization kinetics and effects on dentin microhardness to other common irrigants like EDTA and citric acid. seejph.comresearchgate.net Some research suggests that etidronic acid may be less aggressive in demineralizing dentin compared to stronger chelating agents. researchgate.net

Beyond the biomedical sciences, etidronic acid has significant applications in industrial chemistry . Its strong metal ion complexing abilities make it useful in water treatment as a scale and corrosion inhibitor. researchgate.netmarkwideresearch.compmarketresearch.com It is employed in detergents, cleaning products, and in the textile and paper industries. pmarketresearch.comchemondis.comcir-safety.org Research in this area focuses on optimizing its performance in preventing mineral deposits and its role as a stabilizing agent. markwideresearch.comchemondis.com Furthermore, its chelating properties have been investigated for the removal of heavy metals from water. medchemexpress.com

Table 2: Research Applications of Etidronic Acid (Disodium Salt)

| Discipline | Research Focus | Key Findings/Applications |

| Medical Science | Bone Metabolism Disorders | Inhibits bone resorption, studied in osteoporosis and Paget's disease. nih.govnih.gov |

| Heterotopic Ossification | Effective in reducing the incidence of abnormal bone formation in soft tissues. nih.gov | |

| Hypercalcemia of Malignancy | Helps to lower elevated calcium levels in the blood. nih.gov | |

| Dentistry | Endodontics (Root Canal Treatment) | Used as an irrigant to remove the smear layer from root canal walls. seejph.comguident.net |

| Dentin Demineralization | Investigated as a weaker chelating agent compared to EDTA. researchgate.net | |

| Industrial Chemistry | Water Treatment | Acts as a scale and corrosion inhibitor. markwideresearch.compmarketresearch.com |

| Detergents & Cleaning Products | Enhances effectiveness by preventing mineral deposit formation. chemondis.com | |

| Chelation Agent | Studied for its ability to remove heavy metals. medchemexpress.com |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C2H8Na2O8P2 |

|---|---|

Molecular Weight |

268.01 g/mol |

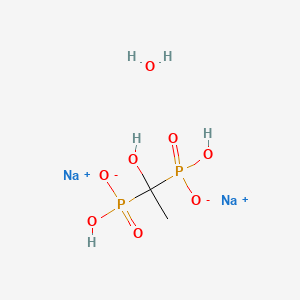

IUPAC Name |

disodium;hydroxy-[1-hydroxy-1-[hydroxy(oxido)phosphoryl]ethyl]phosphinate;hydrate |

InChI |

InChI=1S/C2H8O7P2.2Na.H2O/c1-2(3,10(4,5)6)11(7,8)9;;;/h3H,1H3,(H2,4,5,6)(H2,7,8,9);;;1H2/q;2*+1;/p-2 |

InChI Key |

RCPBHUGBCPLECU-UHFFFAOYSA-L |

Canonical SMILES |

CC(O)(P(=O)(O)[O-])P(=O)(O)[O-].O.[Na+].[Na+] |

Origin of Product |

United States |

Mechanistic Investigations into Etidronic Acid S Molecular and Cellular Actions

Deconstruction of Bone Remodeling Modulation

The primary therapeutic effect of etidronic acid stems from its ability to modulate the continuous process of bone remodeling, which involves a delicate balance between bone resorption by osteoclasts and bone formation by osteoblasts. patsnap.com Etidronic acid tips this balance by primarily inhibiting the resorptive activity of osteoclasts. patsnap.comt3db.ca

Physico-Chemical Interactions with Mineral Surfaces

A key aspect of etidronic acid's mechanism lies in its direct interaction with the mineral component of bone. t3db.ca Its structure, analogous to pyrophosphate, a natural regulator of calcification, allows it to bind strongly to bone mineral. t3db.cadrugbank.com

Etidronic acid exhibits a high affinity for calcium phosphate (B84403) crystals, particularly hydroxyapatite (B223615), which is the principal mineral component of bone. patsnap.comt3db.ca This strong binding, or chemisorption, allows the drug to accumulate at sites of active bone remodeling where the mineral is exposed. t3db.ca The P-C-P backbone of etidronic acid is crucial for this high-affinity binding to the bone matrix.

This targeted accumulation at sites of high bone turnover ensures that the drug is concentrated where it is most needed to inhibit excessive resorption. The interaction involves the phosphonate (B1237965) groups of the etidronic acid molecule chelating with calcium ions on the surface of the hydroxyapatite crystals. nih.gov

Beyond simple binding, etidronic acid actively influences the dynamics of hydroxyapatite crystals. It has been shown to inhibit the formation (nucleation) and subsequent growth of these crystals. t3db.ca This property contributes to its ability to prevent ectopic calcification.

Furthermore, and central to its anti-resorptive action, etidronic acid inhibits the dissolution of hydroxyapatite crystals. t3db.ca By stabilizing the crystal structure, it makes the bone mineral more resistant to the acidic environment created by osteoclasts during the resorption process. nih.gov This inhibition of mineral dissolution is a direct physico-chemical effect that hinders the breakdown of bone.

Comparative Mechanistic Analyses with Nitrogen-Containing Bisphosphonates

Bisphosphonates are broadly classified into two groups based on the absence or presence of a nitrogen atom in their chemical structure: non-nitrogen-containing bisphosphonates, like etidronic acid, and the more potent nitrogen-containing bisphosphonates (N-BPs). pharmgkb.orgaap.org This structural difference dictates distinct molecular and cellular mechanisms of action. nih.gov

Differentiation in Intracellular Enzymatic Targets (e.g., Mevalonate (B85504) Pathway Inhibition)

The two classes of bisphosphonates have fundamentally different intracellular targets.

Etidronic Acid (Non-Nitrogen-Containing): Simple, non-nitrogenous bisphosphonates like etidronate and clodronate function as metabolic poisons for the osteoclast. aap.orgnih.gov Due to their structural similarity to pyrophosphate, they are metabolized within the osteoclast into non-hydrolyzable analogues of adenosine (B11128) triphosphate (ATP). pharmgkb.orgnih.gov These cytotoxic ATP molecules (specifically AppCp-type analogues) accumulate intracellularly and interfere with multiple ATP-dependent cellular processes, including mitochondrial function, leading to osteoclast apoptosis. wikipedia.orgpharmgkb.orgaap.org

Nitrogen-Containing Bisphosphonates (N-BPs): In contrast, the more potent N-BPs (e.g., alendronate, risedronate, zoledronic acid) are not metabolized into ATP analogues. pharmgkb.orgaap.org Their mechanism of action involves the specific inhibition of a key enzyme in the mevalonate pathway: farnesyl pyrophosphate synthase (FPPS). pharmgkb.orgaap.orgnih.gov The mevalonate pathway is essential for producing isoprenoid compounds, including farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). nih.govwikipedia.org These isoprenoid lipids are required for the post-translational modification (prenylation) of small GTP-binding proteins like Ras, Rho, and Rac. aap.orgnih.gov These proteins are critical for maintaining the osteoclast's cytoskeleton, ruffled border formation, and survival. patsnap.com By inhibiting FPPS, N-BPs disrupt these essential cellular functions, leading to osteoclast inactivation and, ultimately, apoptosis. aap.orgnih.gov

Table 2: Mechanistic Comparison of Etidronic Acid vs. Nitrogen-Containing Bisphosphonates

This interactive table outlines the key differences in the molecular and cellular mechanisms of action between the two main classes of bisphosphonates.

| Feature | Etidronic Acid (Non-Nitrogen-Containing) | Nitrogen-Containing Bisphosphonates (N-BPs) |

| Primary Intracellular Target | Class II aminoacyl-tRNA synthetases | Farnesyl Pyrophosphate Synthase (FPPS) pharmgkb.orgaap.org |

| Metabolic Fate in Osteoclast | Metabolized into cytotoxic ATP analogues pharmgkb.orgnih.gov | Not metabolized pharmgkb.org |

| Molecular Action | Incorporation into non-hydrolyzable ATP molecules, disrupting ATP-dependent processes aap.org | Inhibition of the mevalonate pathway, preventing protein prenylation aap.orgnih.gov |

| Key Disrupted Process | Cellular energy metabolism, mitochondrial function wikipedia.orgpharmgkb.org | Synthesis of FPP and GGPP, disrupting function of small GTPases (e.g., Ras, Rho, Rac) aap.org |

| Primary Consequence | Induction of osteoclast apoptosis pharmgkb.orgnih.gov | Loss of osteoclast function and activity, leading to apoptosis aap.orgpatsnap.com |

Structure-Activity Relationships Governing Biological Potency and Selectivity

The biological activity, potency, and bone selectivity of all bisphosphonates are governed by their characteristic P-C-P chemical structure and the nature of their two side chains, designated R1 and R2. wikipedia.orgnih.gov

P-C-P Backbone: The phosphonate-carbon-phosphonate backbone is the defining feature of the class. It mimics the structure of endogenous pyrophosphate, giving the molecule a very high affinity for bone mineral, specifically hydroxyapatite crystals. wikipedia.orgnih.gov This strong binding capacity is responsible for the selective accumulation and long-term retention of bisphosphonates in the skeleton, particularly at sites of active remodeling. researchgate.netnih.gov

R1 Side Chain: For many bisphosphonates, including etidronic acid and most potent N-BPs, the R1 side chain is a hydroxyl group (-OH). nih.govnih.gov This hydroxyl group significantly increases the molecule's affinity for bone mineral, likely by enabling the molecule to bind to calcium ions in a tridentate (three-pronged) configuration. researchgate.netnih.gov

R2 Side Chain: The R2 side chain is the primary determinant of a bisphosphonate's antiresorptive potency and is the key structural difference between etidronic acid and N-BPs. nih.gov

In etidronic acid , the R2 side chain is a simple methyl group (-CH₃). nih.gov This structure allows for its metabolism into cytotoxic ATP analogues but results in relatively low antiresorptive potency compared to N-BPs. nih.gov

In N-BPs , the R2 side chain contains a nitrogen atom, often within an alkyl chain (e.g., alendronate) or a heterocyclic ring (e.g., risedronate). nih.govaap.org The presence and position of this nitrogen atom dramatically increases antiresorptive potency by 10 to 10,000 times relative to etidronate. nih.gov This enhanced potency is a direct result of the nitrogen-containing side chain's ability to bind to and inhibit the enzymatic pocket of FPPS, the molecular target of N-BPs. aap.org

Table 3: Structure-Activity Relationships of Bisphosphonates

| Structural Component | Example Moiety (Etidronic Acid) | Example Moiety (N-BPs) | Biological Function |

| P-C-P Backbone | P-C-P | P-C-P | Confers high affinity for bone hydroxyapatite; responsible for bone targeting. wikipedia.orgnih.gov |

| R1 Side Chain | -OH (hydroxyl) | -OH (hydroxyl) | Enhances bone binding affinity, enabling tridentate chelation of calcium. nih.gov |

| R2 Side Chain | -CH₃ (methyl) | Nitrogen-containing alkyl or heterocyclic group | Primary determinant of antiresorptive potency and mechanism of action. nih.gov |

| Consequence of R2 | Low potency; enables formation of cytotoxic ATP analogues. pharmgkb.orgnih.gov | High potency; enables inhibition of FPPS in the mevalonate pathway. nih.govaap.org |

Advanced Studies in Etidronic Acid S Chelation Chemistry and Metal Complexation

Fundamental Principles of Chelation by Etidronic Acid

Etidronic acid, chemically known as (1-hydroxyethane-1,1-diyl)bis(phosphonic acid) or HEDP, and its corresponding salts like disodium (B8443419) etidronate, are renowned for their potent chelating capabilities. This ability to form stable, soluble complexes with a variety of metal ions underpins their extensive use in industrial and scientific applications. The etidronate molecule possesses multiple donor sites—two phosphonate (B1237965) groups and a hydroxyl group—that enable it to coordinate with metal cations, effectively sequestering them in solution.

Ligand Properties of the Phosphonate Moiety

The chelating prowess of etidronic acid is primarily derived from its two phosphonate (-PO(OH)₂) groups. These moieties are the key to the molecule's function as a polydentate ligand. In its deprotonated form, the phosphonate groups present negatively charged oxygen atoms that act as Lewis bases, readily donating electron pairs to form coordinate bonds with positively charged metal ions.

Stoichiometry and Stability of Complexes with Transition Metals and Alkaline Earths (e.g., Fe, Cu, Zn, Ca, Eu)

Etidronic acid forms complexes with a wide range of metal ions, including transition metals and alkaline earth metals, with varying stoichiometry and stability. The stoichiometry of the complex, which describes the ratio of metal ions to ligand molecules, can vary depending on factors such as pH, the concentration of the metal and ligand, and the specific metal ion involved. For instance, studies on the complexation of Europium(III) with etidronic acid (referred to as H₄L) have identified the formation of species such as EuH₂L⁺ and Eu(H₂L)₂⁻ at acidic pH, EuHL⁰ at near-neutral pH, and EuL⁻ at alkaline pH. mdpi.com

The stability of these complexes is quantified by the stability constant (log β), with higher values indicating a stronger and more stable complex. Etidronic acid generally forms highly stable complexes with trivalent cations like Fe(III) and Eu(III), and also demonstrates significant affinity for divalent cations such as Cu(II), Zn(II), and Ca(II). researchgate.netmdpi.com The formation of these stable, water-soluble chelates is fundamental to its function in applications like water treatment and as a component in cleaning agents. researchgate.net

Below is a table summarizing the stability constants for various metal-etidronate complexes based on available research data.

| Metal Ion | Complex Species | log β | Conditions |

|---|---|---|---|

| Eu(III) | EuH₂L⁺ | 23.7 ± 0.1 | Acidic pH |

| Eu(III) | Eu(H₂L)₂⁻ | 45.1 ± 0.9 | Acidic pH |

| Eu(III) | EuHL⁰ | ~23.6 | Near-neutral pH |

| Eu(III) | EuL⁻ | ~11.2 | Alkaline pH |

| Zn(II) | ZnL | 10.7 | - |

| Fe(III) | FeL | Complexes are stable and negatively charged up to pH 7 | - |

| Cu(II) | CuL | Generally forms stable complexes | - |

| Ca(II) | CaL | Forms stable, hexa-element chelating complex | - |

Note: 'L' represents the fully deprotonated etidronate ligand. The stability and stoichiometry can be influenced by the specific experimental conditions.

Spectroscopic and Quantum Chemical Elucidation of Coordination Structures

The intricate three-dimensional structures of metal-etidronate complexes in solution are elucidated through a combination of advanced analytical techniques. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide critical insights into the binding modes of the ligand. mdpi.com For example, changes in the NMR chemical shifts of the phosphorus-31 and proton nuclei upon complexation can reveal which functional groups of the etidronate molecule are involved in coordination with the metal ion. mdpi.comdoaj.orgnih.gov IR spectroscopy can detect shifts in the vibrational frequencies of the P-O and O-H bonds, further confirming the participation of the phosphonate and hydroxyl groups in complex formation. mdpi.com

Complementing these experimental techniques, quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable for modeling the geometries and electronic structures of these complexes. mdpi.comnih.govbohrium.comrsc.org DFT calculations allow researchers to predict the most stable coordination structures, calculate bond lengths and angles, and visualize the molecular orbitals involved in the metal-ligand bonding. mdpi.com This computational approach has been instrumental in understanding the formation of different complex species at various pH levels and in confirming the six-membered chelate ring as a key structural motif. mdpi.com

Engineered Applications of Chelation in Materials and Environmental Science

The strong chelating properties of disodium etidronate are harnessed in various engineered applications, particularly in materials and environmental science, to control the behavior of metal ions in aqueous systems.

Inhibition of Crystalline Scale Deposition in Aqueous Systems (Antiscalant Research)

One of the most significant industrial applications of disodium etidronate is as a scale inhibitor in water systems, such as cooling towers, boilers, and oilfield operations. It is highly effective in preventing the precipitation of mineral scales, most notably calcium carbonate (CaCO₃). mdpi.com

The mechanism of scale inhibition by etidronate is multifaceted. Firstly, through its chelating action, it sequesters calcium ions, keeping them in a soluble complex and thus increasing the supersaturation level the water can hold before precipitation occurs. mdpi.com This is often referred to as the "threshold effect," where a substoichiometric amount of the inhibitor can prevent the formation of a much larger amount of scale.

Secondly, etidronate molecules adsorb onto the active growth sites of newly formed microcrystals of calcium carbonate. mdpi.com This adsorption disrupts the regular crystal lattice, distorting its structure and preventing further growth. mdpi.com This "lattice distortion" mechanism results in the formation of smaller, less ordered, and more easily dispersed particles rather than hard, adherent scale.

The effectiveness of etidronic acid as a scale inhibitor is well-documented in research literature.

| Initial Ca²⁺ Conc. (mg/L) | Initial Alkalinity (mg/L) | HEDP Conc. (mg/L) | Inhibition Efficiency (%) | Test Conditions |

|---|---|---|---|---|

| 494.2 | 600 | 4 | >97.0 | 8°C, 20h |

| 500 | 600 | Not Specified | 100 | - |

| 800 | 800 | Not Specified | 60 | - |

| - | - | 90 | 91.4 | Static deposition test |

Mechanisms of Corrosion Inhibition on Metal Substrates

Disodium etidronate also functions as an effective corrosion inhibitor for metals, particularly for steel in aqueous environments. wikipedia.org The primary mechanism of corrosion inhibition involves the formation of a protective film on the metal surface.

Etidronate molecules adsorb onto the metal surface, a process facilitated by the presence of heteroatoms (oxygen and phosphorus) with lone pairs of electrons that can interact with the d-orbitals of the metal atoms. This adsorption can be either physical (electrostatic) or chemical (chemisorption), with chemisorption leading to a more robust and stable protective layer. nih.gov

By forming a complex with the metal ions on the surface (e.g., Fe²⁺/Fe³⁺ on a steel surface), etidronate creates a stable, passivating film. wikipedia.orgresearchgate.net This film acts as a physical barrier, isolating the metal from the corrosive environment (water, oxygen, and other aggressive ions) and thus stifling both the anodic (metal dissolution) and cathodic (oxygen reduction) reactions of the corrosion process. This makes etidronate a mixed-type inhibitor. The ability to chelate dissolved metal ions also helps to prevent their redeposition and the formation of localized corrosion cells. wikipedia.org

Strategies for Heavy Metal Sequestration and Remediation from Contaminated Waters

Etidronic acid (disodium salt), a member of the bisphosphonate class, demonstrates significant potential in environmental remediation, specifically in the sequestration of heavy metal ions from contaminated water sources. researchgate.net Its efficacy stems from its molecular structure, which acts as a potent chelating agent. ebi.ac.uk The two phosphonate groups and the hydroxyl group at the C1 position can form stable, multi-ligand complexes with a variety of divalent and trivalent metal cations. thwater.netatamanchemicals.com This process, known as chelation, effectively isolates metal ions, preventing them from participating in further chemical reactions or being absorbed by biota.

The primary strategy for remediation using etidronic acid disodium salt involves its application in aqueous solutions to bind with dissolved heavy metals. The resulting metal-etidronate complexes are typically water-soluble, which facilitates their removal through subsequent treatment processes. thwater.net Research has shown that etidronic acid can form stable chelating compounds with ions such as iron (Fe), copper (Cu), and zinc (Zn). atamanchemicals.com This chelating ability is fundamental to its use as a scale and corrosion inhibitor in industrial water systems, where it sequesters ions like calcium and prevents their precipitation. thwater.netlerochem.eu

Advanced research has explored the enhancement of etidronic acid's sequestration capabilities by immobilizing it onto substrate materials. A notable study involved the functionalization of a layered double hydroxide (B78521) (LDH) with etidronic acid to create a novel adsorbent for heavy metal removal. nih.govacs.orgacs.org This functionalized material exhibited exceptional chelation and adsorption properties for zinc (Zn²⁺) and iron (Fe³⁺) ions. nih.govacs.org The mechanism was identified as chemisorption, where the etidronic acid component formed strong, stable bonds with the metal ions on the adsorbent's surface. nih.gov

The efficiency of this etidronic acid-functionalized adsorbent was quantified through batch experiments, which determined the maximum adsorption capacity, as detailed in the table below.

| Heavy Metal Ion | Adsorption Capacity (qₘ) (mg/g) | Adsorption Model |

|---|---|---|

| Zinc (Zn²⁺) | 281.36 | Langmuir |

| Iron (Fe³⁺) | 206.03 | Langmuir |

These findings underscore that the adsorption process is primarily a monolayer interaction occurring at specific, uniform sites on the material's surface. acs.org The study also highlighted the influence of pH on the remediation process; sequestration efficiency increased with higher pH values, as lower pH (more acidic conditions) leads to the protonation of the etidronic acid, reducing the availability of active sites for metal binding. acs.org Such research demonstrates a viable strategy for developing highly effective remediation agents by combining the inherent chelating power of etidronic acid with advanced material science.

Role as a Buffering Agent in Controlled Chemical and Biochemical Reactions

Etidronic acid is a tetraprotic acid, meaning it can donate four protons. cir-safety.org This characteristic is defined by its four dissociation constants (pKa values), which are approximately 1.35, 2.87, 7.03, and 11.3. cir-safety.orgdrugfuture.com The presence of multiple pKa values allows etidronic acid and its salts, like disodium etidronate, to function as a buffering agent across several distinct pH ranges. A buffer solution resists changes in pH upon the addition of an acidic or basic component, a critical requirement for many chemical and biochemical reactions where a stable pH is necessary for optimal reaction rates and product formation. chemicals.co.uk

The buffering capacity of etidronic acid is most effective at pH values close to its pKa values. google.com Consequently, etidronic acid disodium salt can be used to prepare buffer systems that maintain pH in the strongly acidic, weakly acidic, and alkaline regions. The pH of any formulation containing etidronic acid will determine the degree of protonation of the molecule, and thus which conjugate acid/base pair is responsible for the buffering action. cir-safety.org

The distinct buffering regions derived from the pKa values of etidronic acid are summarized in the following table.

| Dissociation Constant | pKa Value | Effective Buffering pH Range (pKa ± 1) |

|---|---|---|

| pKa₁ | ~1.35 | ~0.35 - 2.35 |

| pKa₂ | ~2.87 | ~1.87 - 3.87 |

| pKa₃ | ~7.03 | ~6.03 - 8.03 |

| pKa₄ | ~11.3 | ~10.3 - 12.3 |

In practice, the role of etidronic acid as a buffering agent is often secondary to its primary function as a chelator. For instance, in the dyeing industry, it is used as a peroxide stabilizer. atamanchemicals.comwikipedia.org By chelating transition metals, it prevents the catalytic decomposition of peroxide, while its buffering capacity helps maintain the optimal pH required for the dyeing process. chemicals.co.ukwikipedia.org Similarly, in chemical synthesis, etidronic acid has been employed as an efficient catalyst for multicomponent cyclocondensation reactions. Its use provides a less harsh acidic environment compared to other catalysts like polyphosphoric acid, ensuring that sensitive functional groups on the reactants are not adversely affected, demonstrating its utility in providing a controlled chemical environment. researchgate.net

Synthetic Methodologies and Derivatization Strategies for Etidronic Acid Analogues

Established Chemical Synthesis Routes for Etidronic Acid and its Salts

The industrial synthesis of etidronic acid (HEDP) is primarily achieved through several well-established methods utilizing readily available and cost-effective raw materials. The resulting etidronic acid can then be converted to its salt forms, such as disodium (B8443419) etidronate, through a simple neutralization reaction.

Another prevalent synthesis route involves the reaction of an acetic acid and acetic anhydride (B1165640) mixture with phosphorous acid (H₃PO₃). oxinshimi.comwikipedia.org Other precursors that can be used include acetyl chloride. thfine.com A manufacturing process can start by mixing phosphorus trichloride (B1173362) and acetic acid, which forms a phosphorous acid anhydride mixture. This mixture is heated to induce a condensation reaction, followed by hydrolysis to yield etidronic acid. cir-safety.org

The disodium salt, etidronate disodium, is subsequently prepared through the neutralization of etidronic acid with a stoichiometric amount of sodium hydroxide (B78521) (NaOH). cir-safety.org This reaction results in the replacement of one acidic proton from each of the two phosphonic acid groups with a sodium ion. nih.gov

| Reactants | Key Conditions | Advantages | Reference |

|---|---|---|---|

| Phosphorus trichloride, Acetic Acid, Water | Atmospheric pressure, 25-120°C | Readily available and inexpensive raw materials, mild conditions, high purity and yield. | oxinshimi.comthfine.com |

| Acetic Acid/Acetic Anhydride, Phosphorous Acid | Heating to induce condensation, followed by hydrolysis. | Alternative route using different phosphorus precursor. | oxinshimi.comwikipedia.org |

| Yellow Phosphorus, Acetic Acid, Oxygen | Reaction under nitrogen, followed by oxygenation at ~65°C and subsequent reaction with acetic acid at 75-110°C. | Direct use of elemental phosphorus. | chemicalbook.com |

Innovations in Functionalization and Pro-drug Design

The therapeutic potential of etidronic acid is limited by its very poor oral bioavailability (around 3%), a consequence of its high hydrophilicity. wikipedia.orgthieme-connect.com To overcome this, researchers have developed various functionalization and pro-drug strategies aimed at masking the polar phosphonate (B1237965) groups, thereby increasing lipophilicity and facilitating absorption.

A primary strategy to enhance bioavailability is to increase the lipophilicity of the etidronate molecule, which can be quantified by the partition coefficient (log P). nih.govmdpi.com This is typically achieved by converting the highly polar phosphonic acid groups and the tertiary hydroxyl group into more lipophilic ester or amide functionalities. thieme-connect.com These modifications create pro-drugs, which are inactive derivatives that undergo chemical or enzymatic transformation in the body to release the active parent drug. nih.gov

One approach involves the synthesis of alkyl and acyloxymethyl esters of etidronic acid. nih.gov However, simple esterification can lead to instability. For example, the tetramethyl ester of etidronic acid was found to isomerize at physiological pH (7.4), causing the P-C-P bridge to rearrange into a P-C-O-P structure. This undesirable rearrangement can be prevented by acylating the hydroxyl group on the central carbon atom. nih.gov Research has led to the design of pro-drug candidates like the tri-substituted pivaloyloxymethyl ester, which demonstrates adequate water solubility and increased lipophilicity, making it a promising candidate for enhancing oral bioavailability. nih.gov

A specific and effective method to increase lipophilicity is the conjugation of etidronic acid with fatty acids. thieme-connect.comresearchgate.net This approach leverages the long hydrocarbon chains of fatty acids to significantly alter the molecule's solubility characteristics.

A straightforward synthesis for these derivatives has been developed, starting with the tetramethyl or tetraethyl ester of etidronic acid. thieme-connect.com This ester is dissolved in an anhydrous solvent like acetonitrile (B52724) and reacted with a fatty acid chloride (such as decanoyl, lauroyl, palmitoyl, stearoyl, or oleoyl (B10858665) chloride) at elevated temperatures (50–55 °C) for 2-3 days. thieme-connect.comresearchgate.netresearchgate.net The resulting intermediate ester is then deprotected, typically using trimethylsilyl (B98337) bromide (Me₃SiBr) followed by methanolysis, to yield the final (1-acyloxyethylidene)-1,1-bisphosphonic acid derivatives. thieme-connect.comresearchgate.netresearchgate.net For instance, (1-oleoyloxyethylidene)-1,1-bisphosphonic acid was found to be soluble in a range of organic solvents including diethyl ether, toluene, chloroform, and methanol. thieme-connect.comresearchgate.net

Furthermore, specific ester derivatives, such as the P,P'-dimethyl ester disodium salt of (1-oleoyloxyethylidene)-1,1-bisphosphonic acid, have been synthesized on a multigram scale. thieme-connect.comresearchgate.net This synthesis involves reacting the tetramethyl ester with sodium iodide in acetone (B3395972) to selectively demethylate two of the ester groups, yielding the disodium salt. thieme-connect.comresearchgate.netresearchgate.net

| Acyl Group Conjugated | Starting Materials | Purpose of Derivatization | Reference |

|---|---|---|---|

| Decanoyl | Tetramethyl/tetraethyl ester of HEBPA, Decanoyl chloride | Increase lipophilicity for pro-drug development. | thieme-connect.comresearchgate.net |

| Lauroyl | Tetramethyl/tetraethyl ester of HEBPA, Lauroyl chloride | Increase lipophilicity for pro-drug development. | thieme-connect.comresearchgate.net |

| Palmitoyl | Tetramethyl/tetraethyl ester of HEBPA, Palmitoyl chloride | Increase lipophilicity for pro-drug development. | thieme-connect.comresearchgate.net |

| Stearoyl | Tetramethyl/tetraethyl ester of HEBPA, Stearoyl chloride | Increase lipophilicity for pro-drug development. | thieme-connect.comresearchgate.net |

| Oleoyl | Tetramethyl/tetraethyl ester of HEBPA, Oleoyl chloride | Increase lipophilicity and study solubility in organic solvents. | thieme-connect.comresearchgate.netresearchgate.net |

The strong metal-chelating ability of the bisphosphonate group in etidronic acid is a key feature that can be exploited to create novel hybrid molecules and bioactive metal salts. mdpi.com This strategy involves coordinating metal ions with specific therapeutic properties, such as antimicrobial or anticancer activity, to the bisphosphonate backbone.

Silver(I) complexes are of particular interest due to the well-known antimicrobial properties of silver. The synthesis of silver-bisphosphonate complexes generally involves reacting a bisphosphonate ligand with a silver salt, such as silver tetrafluoroborate (B81430) (AgBF₄), in a suitable solvent system. nih.gov For example, studies on other functionalized phosphonates have shown that slow diffusion of a non-polar solvent like hexane (B92381) into a solution of the ligand and the silver salt can lead to the formation of crystalline metal-ligand complexes. The stoichiometry of these complexes can often be controlled by adjusting the metal-to-ligand ratio during synthesis. nih.gov

While specific research on silver-etidronate complexes for bioactivity is emerging, the principle has been demonstrated with other bisphosphonic acids and metals. For instance, complexes of 11-amino-1-hydroxy-undecylene-1,1-bisphosphonic acid with metals like silver (Ag), lead (Pb), and calcium (Ca) have been synthesized and structurally characterized. researchgate.net These hybrid molecules combine the bone-targeting or chelating properties of the bisphosphonate with the unique biological or chemical properties of the coordinated metal ion, opening new avenues for therapeutic and materials science applications.

Table of Mentioned Compounds

| Compound Name | Synonym/Abbreviation | Chemical Formula |

|---|---|---|

| Etidronic acid | HEDP, (1-Hydroxyethylidene)-1,1-diphosphonic acid | C₂H₈O₇P₂ |

| Etidronate disodium | Disodium etidronate | C₂H₆Na₂O₇P₂ |

| Phosphorus trichloride | - | PCl₃ |

| Acetic acid | - | CH₃COOH |

| Acetic anhydride | - | (CH₃CO)₂O |

| Phosphorous acid | - | H₃PO₃ |

| Acetyl chloride | - | CH₃COCl |

| Sodium hydroxide | - | NaOH |

| (1-oleoyloxyethylidene)-1,1-bisphosphonic acid | - | C₂₀H₃₈O₈P₂ |

| Trimethylsilyl bromide | Me₃SiBr | (CH₃)₃SiBr |

| Silver tetrafluoroborate | - | AgBF₄ |

Exploratory Research and Emerging Frontiers of Etidronic Acid Application

Non-Clinical Investigations in Skeletal Pathophysiology

Etidronic acid's primary mechanism involves the inhibition of osteoclast-mediated bone resorption. nih.govdrugbank.com It binds to hydroxyapatite (B223615) in the bone, and when the bone is resorbed, the etidronic acid is released and taken up by osteoclasts, where it disrupts their function. drugbank.com Non-clinical research is delving deeper into its cellular and metabolic effects beyond this established action.

In Vitro Models for Osteoblast-Mediated Bone Formation Studies

Beyond its well-documented effects on osteoclasts, research has investigated the impact of etidronic acid on osteoblasts, the cells responsible for bone formation. In vitro studies using animal models have shown that etidronic acid (HEBP) may promote osteoblast differentiation. nih.gov In a rat calvarial wound model, HEBP treatment was associated with increased expression of osteopontin, a protein involved in bone mineralization, and enhanced formation of osteoid and mineralized tissue. nih.gov This suggests that while etidronate is primarily an antiresorptive agent, it may also positively influence the activity of bone-forming cells. nih.gov

Further cellular research has explored its role in cytokine modulation. Interleukin-6 (IL-6) is a cytokine known to be involved in bone resorption. nih.gov Studies on human osteoblastic phenotype cell lines (MG63 and SaOs cells) found that etidronate inhibited the production of IL-6 in stimulated cultures. nih.gov This finding suggests a potential indirect mechanism by which bisphosphonates could reduce bone resorption, mediated through osteoblasts. nih.gov

| Model System | Key Findings | Reference |

| Rat Calvarial Wound Model | Promoted osteoblast differentiation, increased osteopontin expression, and enhanced mineralized tissue formation. | nih.gov |

| Human Osteoblast-like Cell Lines (MG63, SaOs) | Inhibited production of Interleukin-6 (IL-6), a bone-resorbing cytokine. | nih.gov |

Experimental Models of Heterotopic Ossification Prevention and Retardation

Heterotopic ossification (HO) is the abnormal formation of bone in soft tissues. researchgate.net Etidronic acid has been investigated for its potential to prevent or slow the progression of this condition in non-clinical and clinical settings. wikipedia.orgnih.gov Research in patients with spinal cord injury (SCI) and severe head injury has shown that etidronate may prevent the development of HO when administered early. nih.govnih.govelsevierpure.com In one study involving patients with severe head injury, early treatment with disodium (B8443419) etidronate significantly reduced the incidence of clinically significant HO compared to a matched control group. nih.gov Another study on SCI patients with early-stage HO found that prolonged, higher-dose etidronate therapy appeared to have a cellular effect on bone-forming cells, in addition to its primary effect of inhibiting crystal formation. nih.gov These investigations suggest that etidronate can be effective in reducing the incidence and complications associated with heterotopic ossification. nih.gov

Fundamental Research into the Regulation of Bone Metabolism in Model Systems

The fundamental action of etidronic acid is the regulation of bone metabolism by inhibiting the resorption of bone. nih.gov It is a synthetic analogue of pyrophosphate, a natural regulator of calcification. drugbank.comdrugbank.com The primary mechanism involves altering osteoclastic activity. nih.gov When osteoclasts resorb bone mineral, the attached etidronate is released locally and internalized by the osteoclast. drugbank.com Inside the cell, first-generation bisphosphonates like etidronate are metabolized into non-hydrolyzable ATP analogues that disrupt ATP-mediated cellular processes, leading to osteoclast dysfunction and apoptosis. drugbank.com This disruption of osteoclast function shifts the balance of bone turnover away from resorption and towards formation, which is the basis for its therapeutic effects in resorptive bone diseases. wikipedia.org However, unlike newer bisphosphonates, etidronate can also inhibit bone mineralization, particularly at higher, continuous doses, which can lead to osteomalacia. wikipedia.org

Non-Clinical Dental and Oral Health Applications

In the field of dentistry, particularly endodontics (root canal treatment), etidronic acid has emerged as a subject of significant non-clinical research due to its properties as a weak chelating agent.

Efficacy Assessments of Smear Layer Removal in Root Canal Morphologies

During root canal instrumentation, a "smear layer" composed of organic and inorganic debris is formed on the canal walls. nih.gov Effective removal of this layer is crucial for disinfection and proper sealing of the root canal system. youtube.com Traditionally, a strong chelating agent like Ethylenediaminetetraacetic acid (EDTA) is used for this purpose. thejcdp.com In vitro studies have extensively compared the efficacy of etidronic acid with EDTA and other agents for smear layer removal.

Findings from these comparative studies are often varied. Several scanning electron microscope (SEM) studies have concluded that while etidronic acid is effective at removing the smear layer from the coronal and middle thirds of the root canal, it is often less effective than agents like maleic acid or even EDTA in the apical third. thejcdp.comnih.gov This reduced efficacy in the apical region may be due to its reduced chelating activity and the presence of more sclerosed dentin. thejcdp.com However, other research has found that irrigation protocols using 9% etidronate, either alone or mixed with sodium hypochlorite (B82951), were significantly more effective at removing the smear layer in the apical portion than a conventional protocol using 17% EDTA. nih.gov Etidronic acid is considered a milder agent that causes less dentin erosion compared to the more aggressive action of EDTA. jcdr.net

| Study Focus | Irrigants Compared | Key Findings | References |

|---|---|---|---|

| Efficacy at Apical Third | 17% EDTA, 18% Etidronic acid, 10% Citric acid, 7% Maleic acid | Etidronic acid was the least effective compared to other irrigants in the apical third. Maleic acid was most effective. | thejcdp.comnih.gov |

| Overall Efficacy Comparison | 3% NaOCl + 17% EDTA vs. 3% NaOCl + 9% Etidronic acid | Protocols using etidronate were found to be four times more effective than the EDTA protocol, with the best results in the apical part of the canal. | nih.gov |

| Dentin Erosion Effects | 18% HEBP, 9% HEBP, 17% EDTA | EDTA is a stronger dissolving agent but has more erosive effects on dentin than both concentrations of HEBP (etidronic acid). | jcdr.net |

Development of Continuous Chelation Protocols for Endodontic Irrigation Solutions

A significant challenge in endodontic irrigation is that the primary disinfectant, sodium hypochlorite (NaOCl), and the primary chelator, EDTA, are chemically incompatible and reduce each other's efficacy when mixed. nih.gov This necessitates a sequential irrigation protocol. nih.gov To overcome this, the concept of "continuous chelation" was proposed, involving the use of a mild chelator that is compatible with NaOCl. nih.govdoaj.org

| Protocol | Description | Advantages | Disadvantages | References |

|---|---|---|---|---|

| Sequential Irrigation | Use of NaOCl during instrumentation, followed by a final rinse with a strong chelator like EDTA. | Well-established and effective at disinfection (NaOCl) and smear layer removal (EDTA). | Time-consuming; NaOCl and EDTA are incompatible and must be used separately; EDTA can cause dentin erosion. | nih.govplos.org |

| Continuous Chelation | Use of a single solution combining NaOCl and a compatible weak chelator (Etidronic Acid/HEDP) throughout instrumentation. | Simplified, one-step procedure; simultaneous disinfection and chelation; less dentin erosion; stable solution. | Etidronic acid is a weaker chelator, not recommended as a final irrigant on its own to remove large amounts of debris. | nih.govdoaj.orgactascientific.commdpi.com |

Research in Periodontal Disease Models and Alveolar Bone Preservation

Periodontitis, a chronic inflammatory disease, leads to the progressive destruction of the tooth-supporting apparatus, including the alveolar bone. Researchers are investigating the potential of bisphosphonates, such as disodium etidronate, to mitigate this bone loss.

In a study using a rat model of experimental periodontitis, the administration of another bisphosphonate, disodium chlodronate, was shown to significantly decrease alveolar bone loss. nih.gov Both prophylactic and curative treatments with varying doses of disodium chlodronate resulted in a notable reduction in bone resorption and inflammation compared to the untreated group. nih.gov This suggests a dual bone-sparing and anti-inflammatory effect. nih.gov

A long-term follow-up study involving four women with periodontitis who received intermittent cyclical etidronate therapy alongside standard dental treatment reported significant increases in mean alveolar bone density over a 4- to 5-year period. nih.gov This increase in bone density was correlated with significant reductions in tooth mobility and the depth of periodontal pockets, indicating a clinical benefit in the treatment of periodontitis. nih.gov

Alveolar ridge preservation (ARP) procedures are often employed after tooth extraction to limit bone changes. researchgate.net While research into the direct application of disodium etidronate in ARP is ongoing, the foundational principle of inhibiting bone resorption aligns with the goals of these procedures. The aim of ARP is to facilitate future implant placement without the need for extensive bone augmentation. researchgate.net

Interdisciplinary Research Domains

The unique properties of disodium etidronate have prompted investigations across various scientific disciplines, revealing its potential in oncology, microbiology, materials science, and beyond.

Investigation of Antineoplastic Properties in Cell Line Models

Emerging evidence suggests that bisphosphonates, including etidronic acid, may possess direct anticancer properties. In vitro studies have demonstrated the cytotoxic effects of etidronic acid on human breast cancer cells (MCF-7). A 24-hour treatment with etidronic acid was found to be cytotoxic to these cells. nih.gov The mechanism of action appears to involve alterations in the cell cycle, with etidronic acid causing a decrease in the S-phase population and an increase in the G2/M population of cells. nih.gov

Furthermore, research on other bisphosphonates like zoledronic acid has shown a range of anti-tumor activities in animal models, including the inhibition of soft-tissue tumor growth, decreased tumor cell proliferation, increased apoptosis (programmed cell death), and inhibition of angiogenesis (the formation of new blood vessels that supply tumors). psu.edunih.gov These findings provide a basis for further investigation into the potential of etidronic acid as an anti-cancer agent, particularly in the context of bone metastases where it can simultaneously inhibit bone resorption. nih.gov

Table 1: Effects of Etidronic Acid on MCF-7 Breast Cancer Cells

| Effect | Observation | Reference |

|---|---|---|

| Cytotoxicity | A 24-hour treatment was cytotoxic to MCF-7 cells. | nih.gov |

Characterization of Antimicrobial Activities against Pathogenic Microorganisms

The potential of etidronic acid and its salts as antimicrobial agents is an area of active investigation. Studies have explored its effects, often in combination with other substances, against various pathogenic microorganisms.

In the context of endodontics (root canal treatment), etidronate-containing irrigants have been studied for their compatibility with sodium hypochlorite (SH), a common disinfectant. Research has shown that most etidronate formulations did not significantly decrease the antimicrobial activity of SH against Candida albicans and Enterococcus faecalis, two microorganisms frequently associated with persistent endodontic infections. nih.govresearchgate.net The effectiveness was found to be dependent on the concentration and manufacturer of the etidronate solution. nih.gov

Candida albicans was generally more sensitive to the tested irrigants than Enterococcus faecalis. nih.gov While some formulations of etidronate in combination with SH showed no antiseptic effect against E. faecalis, others did not hamper the activity of SH. nih.govresearchgate.net This highlights the need for further research to optimize formulations for clinical use.

Table 2: Antimicrobial Activity of Etidronate-Containing Irrigants

| Microorganism | Observation | Reference |

|---|---|---|

| Candida albicans | Generally more sensitive to irrigants compared to E. faecalis. | nih.gov |

Integration into Advanced Materials Science (e.g., Bioplastics Development)

The field of materials science is continuously seeking innovative components to enhance the properties of materials like bioplastics. While direct integration of etidronic acid into bioplastics is a nascent area of research, its properties as a chelating and crystal-modifying agent suggest potential applications.

Bioplastics, derived from renewable resources, are a key focus in the development of sustainable materials. mdpi.com Research in this area includes the use of natural fillers and reinforcements to improve the mechanical and thermal properties of bioplastics. specialchem.commdpi.com The ability of etidronic acid to interact with metal ions and influence crystallization could potentially be leveraged to modify the properties of bioplastic composites. Advanced polymer techniques are being developed to create unique polymer architectures for specialized applications, and the incorporation of functional molecules like etidronic acid could be a future avenue of exploration.

Fundamental Studies in Crystal Engineering and Controlled Crystallization

Crystal engineering is a field focused on the design and synthesis of crystalline solids with desired physicochemical properties. engineering.org.cn The ability to control the crystallization process is crucial in the pharmaceutical industry to ensure the desired crystal form, size, and purity of active pharmaceutical ingredients. mit.edu

Etidronic acid's known ability to inhibit the formation and growth of calcium phosphate (B84403) crystals is a prime example of its role in controlled crystallization. nih.gov This property is fundamental to its therapeutic use in bone diseases. In a broader context, etidronic acid can serve as a model compound for studying the mechanisms of crystal growth inhibition and modification. Understanding how molecules like etidronic acid interact with crystal surfaces at a molecular level is a key area of research in crystal engineering. engineering.org.cn Such studies can lead to the development of new strategies for controlling the crystallization of a wide range of materials.

Evaluation as Growth Inhibitors for Parasitic Organisms

The search for new therapeutic agents against parasitic diseases is a global health priority. Some research has explored the potential of various compounds to inhibit the growth of parasitic organisms. While specific studies focusing on etidronic acid as a primary inhibitor for parasites are not widely documented in the provided search results, the broader class of bisphosphonates has been investigated. The mechanisms by which bisphosphonates act, particularly their interference with metabolic pathways involving phosphate, could theoretically impact the viability of certain parasites. This remains a largely unexplored but potentially fruitful area for future research.

Design as Bone-Targeting Promoiety for Imaging and Diagnostic Agents

Etidronic acid's strong affinity for hydroxyapatite, the primary mineral component of bone, makes it an excellent candidate for use as a bone-targeting promoiety. A promoiety is a part of a molecule that can be attached to a drug or imaging agent to direct it to a specific site in the body. In this context, etidronic acid acts as a "molecular guide," delivering its payload directly to bone tissue. This targeting is achieved through the P-C-P backbone of the bisphosphonate structure, which binds to available calcium ions on the surface of hydroxyapatite crystals within the bone matrix.

This bone-targeting capability is being leveraged in the development of advanced diagnostic and imaging agents. By conjugating etidronic acid to an imaging agent, such as a radionuclide or a fluorescent dye, researchers can create probes that selectively accumulate in areas of high bone turnover. This is particularly useful for:

Visualizing Bone Metastases: Cancers that have spread to the bone create lesions characterized by increased osteoclast and osteoblast activity. Etidronate-based imaging agents can highlight these areas, allowing for earlier and more accurate detection.

Monitoring Bone Diseases: Conditions like Paget's disease of bone and osteoporosis involve abnormal bone remodeling. bricsawards.techbuyferti.com Imaging agents targeted with etidronic acid can help in assessing the extent of the disease and monitoring the effectiveness of treatment.

Assessing Fracture Healing: The process of bone healing involves significant metabolic activity, which can be visualized using etidronate-tagged agents.

A notable example of this application is the development of MBC-11, a conjugate of etidronic acid and the chemotherapy drug cytarabine. doraagri.com While primarily therapeutic, this compound's design relies on the etidronate moiety to concentrate the agent at the site of cancer-induced bone disease, a principle that also underpins its use in imaging. doraagri.com Similarly, other bisphosphonates like pamidronate and zoledronate have been successfully conjugated with chelators like DOTA for use in PET and SPECT imaging, further demonstrating the viability of this approach.

It is important to note that the high affinity of etidronic acid for bone can also interfere with certain diagnostic procedures. For instance, patients undergoing etidronate therapy may have false-negative results on technetium-99m methylene diphosphonate (Tc-99m MDP) bone scans. atamanchemicals.com This occurs because etidronic acid saturates the hydroxyapatite binding sites, preventing the radioactive tracer from accumulating sufficiently for imaging. atamanchemicals.com

| Etidronate-Based Conjugate Concept | Imaging/Diagnostic Application | Targeting Principle | Potential Advantage |

| Etidronate-Radionuclide (e.g., with ⁶⁸Ga or ¹⁷⁷Lu via a chelator) | PET/SPECT Imaging | High affinity of the bisphosphonate for hydroxyapatite in areas of high bone turnover. | High-resolution visualization of bone metastases and metabolic bone disorders. |

| Etidronate-Fluorescent Dye | Optical Imaging (Preclinical) | Selective binding to bone mineral surfaces. | Enables microscopic visualization of bone remodeling processes in research settings. |

| Etidronate-Drug Conjugate (e.g., MBC-11) | Theranostics (Imaging and Therapy) | Concentrates the attached therapeutic and imaging agent at sites of bone disease. doraagri.com | Allows for simultaneous diagnosis, treatment, and monitoring of therapeutic response in bone lesions. doraagri.com |

Potential Applications as Selective Herbicides

The application of etidronic acid as a selective herbicide is an emerging area of research, primarily based on its chemical properties as a phosphonate (B1237965) and a strong chelating agent. While direct, extensive research into its herbicidal efficacy is not widely published, its potential can be inferred from the known mechanisms of other organophosphorus compounds and its distinct chemical characteristics.

Phosphonates are a well-established class of herbicides. The most prominent example is glyphosate, a broad-spectrum herbicide that functions by inhibiting the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase enzyme, which is crucial for protein synthesis in plants. wikipedia.org Like glyphosate, etidronic acid is an organophosphorus compound, suggesting that it or its derivatives could potentially be designed to interfere with specific enzymatic pathways in plants. wikipedia.orgwikipedia.org

A key and potentially advantageous feature of etidronic acid is its powerful chelating ability. atamanchemicals.comgreen-mountainchem.comconnectchemicals.com It can form stable, water-soluble complexes with various metal ions, including calcium, iron, copper, magnesium, and zinc. atamanchemicals.com These metal ions are essential micronutrients for plants, acting as cofactors for a multitude of enzymes. The theoretical basis for its selective herbicidal action lies in this chelating property:

Nutrient Deprivation: An etidronic acid-based herbicide could be designed to selectively bind to essential metal ions in the soil or within the weed itself, making them unavailable for uptake or utilization. This could create a localized nutrient deficiency, stunting the growth of or killing the target weed.

Enzyme Inhibition: By chelating the metal ion cofactors required for the function of critical enzymes specific to certain weed species, the metabolic processes of those plants could be disrupted.

Selectivity could potentially be achieved if the target enzyme is unique to a specific weed or if the delivery mechanism for the etidronic acid derivative favors uptake by the weed over the crop. Furthermore, some research suggests that etidronic acid is structurally similar to naturally occurring polyphosphates and that its breakdown products can be used by plants as a nutrient source, which could be a factor in designing crop-safe herbicides.

While this application remains largely theoretical and requires significant further investigation, the unique combination of a phosphonate structure and potent chelating properties makes etidronic acid an intriguing candidate for the development of novel, selective herbicides.

| Potential Mechanism of Action | Description | Basis for Selectivity | Research Status |

| Enzyme Inhibition via Phosphonate Group | The P-C-P backbone could be designed to mimic a substrate or inhibitor for a plant-specific enzyme, similar to other phosphonate herbicides. nih.govrsc.org | Targeting an enzyme that is unique to a specific weed species or is more critical to its survival than to the crop's. | Theoretical; requires design and screening of etidronic acid derivatives. |

| Metal Ion Chelation | Etidronic acid binds to essential metal micronutrients (e.g., Fe, Mn, Zn) that act as cofactors for enzymes. atamanchemicals.comgreen-mountainchem.comconnectchemicals.com | Exploiting differences in the metal ion requirements or uptake mechanisms between weeds and crops. Weeds may be more susceptible to the deprivation of a specific micronutrient. | Exploratory; based on the known strong chelating properties of etidronic acid. |

| Disruption of Calcium-Dependent Processes | The particularly strong chelation of calcium ions could interfere with calcium signaling pathways or cell wall integrity in susceptible plants. | Differences in calcium metabolism and signaling between plant species. | Theoretical. |

Analytical and Computational Techniques in Etidronic Acid Research

Chromatographic Separation and Quantification Methods

Chromatography is a fundamental tool for the separation and quantification of etidronic acid, which is challenging due to its non-chromophoric nature and high polarity.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used analytical technique, but the analysis of etidronic acid (disodium salt) presents a challenge as it lacks a UV-absorbing chromophore. To overcome this, indirect UV detection methods have been successfully developed. ijpcdr.comnih.gov This approach involves adding a UV-absorbing compound, often referred to as a probe, to the mobile phase. When the non-absorbing analyte, etidronate, elutes from the column, it causes a decrease in the background absorbance, resulting in a negative peak that can be quantified. ijpcdr.comnih.gov

A common probe used for this purpose is sodium salicylate, which is added to the mobile phase. ijpcdr.comnih.gov The detection is typically monitored at a low wavelength, such as 210 nm, to maximize the signal from the probe. ijpcdr.comnih.gov The method's linearity has been demonstrated over concentration ranges of 50-300 µg/mL, with high correlation coefficients (r > 0.999), indicating its suitability for quantitative analysis in bulk and pharmaceutical dosage forms. ijpcdr.comnih.gov While ion chromatography is also a viable method for etidronate analysis, RP-HPLC with indirect detection offers a convenient alternative that can be performed with standard HPLC equipment. ijpcdr.comnih.govguident.net

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 | nih.gov |

| Mobile Phase | Aqueous buffer containing a UV-absorbing probe (e.g., sodium salicylate) and an organic modifier (e.g., methanol) | ijpcdr.comnih.gov |

| Detection | Indirect UV at 210 nm | ijpcdr.comnih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Temperature | 35°C | ijpcdr.com |

| Linearity Range | 50-300 µg/mL | ijpcdr.comnih.gov |

| Correlation Coefficient (r) | > 0.999 | ijpcdr.comnih.gov |

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for confirming the identity and structure of etidronic acid and for studying its chemical interactions.

Ultraviolet-Visible (UV-Vis) spectrophotometry is a valuable technique for studying etidronic acid, primarily through its ability to form complexes with metal ions. Etidronic acid itself does not possess a chromophore, rendering it transparent in the UV-Vis region. However, upon complexation with certain metal ions, such as iron(III) (Fe³⁺) or copper(II) (Cu²⁺), a chromophoric complex is formed that can be detected and quantified. science.govcore.ac.uk

The formation of the Fe(III)-etidronate complex, for instance, results in a species that absorbs light, allowing for spectrophotometric analysis. ijpcdr.com This principle is used not only for quantification but also to study the stoichiometry of the metal-ligand complex using methods like the mole-ratio method. science.govcore.ac.uk Research on similar bisphosphonates like alendronate has shown the formation of a 1:1 complex with Fe(III) ions. science.gov This derivatization through complexation provides a simple and rapid analytical approach for determining etidronate in various samples.

| Complex | Stoichiometry (Metal:Ligand) | Analytical Application | Reference |

|---|---|---|---|

| Fe(III)-Etidronate | 1:1 (inferred from similar bisphosphonates) | Spectrophotometric quantification | ijpcdr.comscience.gov |

| Cu(II)-Etidronate | Not specified | Spectrophotometric quantification | core.ac.uk |

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful, non-destructive techniques for the structural elucidation of etidronic acid (disodium salt).

NMR Spectroscopy provides detailed information about the molecular structure.

³¹P NMR is particularly useful due to the presence of two phosphonate (B1237965) groups in the molecule. It offers high sensitivity and a wide range of chemical shifts, making it suitable for both identification and quantification. researchgate.netspringernature.com The pH-dependent shifts in ³¹P NMR spectra can also be used to determine the acid dissociation constants (pKa values) of the phosphonate groups. ucl.ac.uk

¹H NMR and ¹³C NMR are used to characterize the organic backbone of the molecule. The ¹H NMR spectrum typically shows a signal for the methyl (CH₃) protons, while the ¹³C NMR spectrum reveals the two carbon atoms in the ethylidene structure. bohrium.comresearchgate.net Coupling constants between phosphorus and carbon (ⁿJCP) and between phosphorus and hydrogen (ⁿJHP) provide further structural confirmation. bohrium.comresearchgate.net

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The FTIR spectrum of etidronic acid shows characteristic absorption bands. A broad peak around 3409 cm⁻¹ is attributed to the O-H stretching vibration of the hydroxyl group and water molecules. guident.net The C-H deformation vibration of the methyl group appears around 1438 cm⁻¹. guident.net Crucially, strong absorption peaks corresponding to the stretching vibrations of the P-O groups are observed in the region of 1110-813 cm⁻¹. guident.net These bands are fundamental for confirming the presence of the phosphonate moieties.

| Technique | Feature | Observed Value/Region | Reference |

|---|---|---|---|

| NMR | ¹H NMR (CH₃) | ~1.97 ppm (dd, ³JHP ≈ 15-17 Hz) | researchgate.net |

| ¹³C NMR | Signals for C-OH and CH₃ carbons with P-C coupling | bohrium.comresearchgate.net | |

| ³¹P NMR | Single resonance (pH-dependent) | ucl.ac.uk | |

| IR (cm⁻¹) | O-H stretch | ~3409 (broad) | guident.net |

| CH₃ deformation | ~1438 | guident.net | |

| P-O stretch | ~1110, ~1051, ~818 | guident.net |

Microscopic and Imaging Modalities

Microscopic techniques allow for the direct visualization of the effects of etidronic acid on various surfaces, providing critical insights into its mechanism of action.

Scanning Electron Microscopy (SEM) is a key imaging modality used to investigate the effects of etidronic acid on surface morphology, particularly in the context of dentin demineralization and smear layer removal in endodontics. ijpcdr.comnih.gov The smear layer, an amorphous film of organic and inorganic debris created during dental procedures, can obstruct dentinal tubules and compromise treatment. guident.net Chelating agents like etidronic acid are used to remove this layer.

Fluorescence Microscopy for Cellular Apoptosis Visualization

Fluorescence microscopy is a critical analytical technique used to visualize the morphological and biochemical hallmarks of cellular apoptosis. This method relies on the use of fluorescent dyes that bind to specific cellular components, allowing researchers to observe the distinct changes that occur as a cell undergoes programmed cell death. bio-rad-antibodies.comresearchoutreach.org Common events visualized include chromatin condensation, nuclear fragmentation, membrane blebbing, and the externalization of phosphatidylserine (B164497) on the cell surface. bio-rad-antibodies.combiotium.com

In research investigating the effects of etidronic acid, fluorescence microscopy has been employed to directly observe its pro-apoptotic activity. One study on glutamate-induced toxicity in PC12 cells used fluorescence imaging to examine nuclear morphology following treatment with etidronate. researchgate.net In control groups, cell nuclei appeared round and regular. However, in cells treated with etidronate in the presence of glutamate, the nuclei exhibited significant condensation, a characteristic feature of apoptosis. researchgate.net This was clearly visible as brightly stained, compacted chromatin within the nucleus, indicated by arrows in the study's micrographs. researchgate.net

The technique often involves staining cells with a combination of fluorescent dyes to differentiate between viable, apoptotic, and necrotic cells. researchgate.net For example, Acridine Orange (AO) can permeate all cells and stain their nuclei green, while Ethidium Bromide (EB) can only enter cells with compromised membrane integrity, staining their nuclei red. Early apoptotic cells will therefore appear with condensed green nuclei, while late-stage apoptotic and necrotic cells will show orange to red fluorescence. researchgate.net

Table 1: Observations of Etidronate-Induced Apoptosis using Fluorescence Microscopy

| Cell Group | Treatment | Observed Nuclear Morphology | Implication |

| Control | None | Round, regular nuclei with diffuse chromatin. researchgate.net | Healthy, non-apoptotic cells. |

| Glutamate-Exposed | 25 mM Glutamate | Some signs of nuclear damage. researchgate.net | Glutamate-induced excitotoxicity. |

| Etidronate + Glutamate | 100 µM Etidronate + 25 mM Glutamate | Pronounced nuclear condensation and fragmentation. researchgate.net | Etidronate enhances apoptosis in damaged cells. |

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry and molecular modeling have become indispensable tools for investigating the chemical and biological activities of compounds like etidronic acid at an atomic level. mit.edu These approaches allow researchers to simulate molecular interactions, predict binding affinities, and understand the dynamic behavior of molecules in various environments, providing insights that can be difficult to obtain through experimental methods alone. nih.govnih.gov

Binding Affinity Predictions and Docking Simulations with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as etidronic acid) when bound to a second molecule (a receptor or biological target, typically a protein or enzyme). nih.govmdpi.com The primary goal is to identify the most stable binding pose, which is quantified by a scoring function that estimates the binding affinity (often expressed in kcal/mol). nih.govnih.gov A lower, more negative binding score generally indicates a more stable and favorable interaction.

For bisphosphonates like etidronic acid, docking simulations are crucial for understanding their interactions with targets such as farnesyl pyrophosphate synthase or other ATP-dependent enzymes, which are implicated in their mechanism of action. While specific docking studies detailing etidronic acid's interaction with apoptosis-related proteins are not broadly published, the methodology is widely applied. For instance, research on other compounds uses software like AutoDock to simulate interactions with protein active sites. mdpi.com The process involves preparing the 3D structures of both the ligand (etidronic acid) and the target protein, defining a "grid box" around the active site, and running the simulation to generate and rank various binding poses. mdpi.comnih.gov

Quantum chemical methods, such as Density Functional Theory (DFT), are also used to complement these studies. For etidronic acid, DFT calculations have been used to study its complexation with metal ions like Eu(III), which serves as an analog for other metal ions it may chelate in biological systems. mdpi.comnih.gov These studies help in understanding the electronic structure and stability of etidronic acid complexes, which is fundamental to its binding characteristics. mdpi.comnih.gov

Table 2: Illustrative Data from a Hypothetical Docking Simulation of Etidronic Acid

| Parameter | Description | Example Value |

| Target Protein | The biological macromolecule of interest (e.g., a Caspase or other enzyme). | Caspase-3 |

| Ligand | The small molecule being docked. | Etidronic Acid |

| Docking Software | The program used for the simulation. | AutoDock Vina |

| Binding Affinity (Score) | The predicted free energy of binding. | -6.5 kcal/mol |

| Key Interacting Residues | Amino acids in the active site forming bonds with the ligand. | Arg207, Gln161, Ser205 |

| Type of Interactions | The nature of the chemical bonds formed (e.g., hydrogen bonds, electrostatic). | Hydrogen bonds, ionic interactions |

Molecular Dynamics Simulations for Interfacial and Solution-Phase Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the time-dependent behavior of atoms and molecules. nih.gov Unlike static docking, MD simulations can reveal conformational changes, solvent effects, and the stability of ligand-receptor complexes over time, typically on the nanosecond to microsecond scale. nih.govespublisher.com

Ab initio molecular dynamics (AIMD) simulations have been performed to study the adsorption of etidronic acid on an iron (100) surface, providing insight into its interfacial interactions, which is relevant to its application as a corrosion inhibitor. rsc.org The simulation revealed that the oxygen atoms of the phosphonic acid groups coordinate with iron atoms on the surface, forming a stable adsorbed layer. The study tracked changes in bond lengths and angles, showing that the adsorption process occurs rapidly and is primarily driven by strong electrostatic interactions between the deprotonated oxygen atoms and the iron surface. rsc.org

In the solution phase, computational studies combining various spectroscopic techniques with quantum chemical methods have elucidated the complex speciation of etidronic acid with metal ions like Eu(III) in aqueous solutions. nih.gov These studies show that the formation of different Eu(III)-HEDP complexes is highly dependent on factors like pH, the ratio of metal to ligand, and concentration. nih.gov The simulations identified a six-membered chelate ring as the key structural motif in these complexes, highlighting the strong chelating nature of etidronic acid. nih.gov Such simulations are crucial for understanding how etidronic acid interacts with essential metal ions in biological fluids.

Table 3: Summary of Molecular Dynamics Simulation Studies on Etidronic Acid

| Study Type | System Simulated | Key Findings | Reference |

| Ab Initio Molecular Dynamics (AIMD) | Etidronic acid molecule on an Fe (100) surface. | Rapid adsorption via coordination of phosphonate oxygen atoms with surface Fe atoms. Electrostatic interactions are dominant. | rsc.org |

| Quantum Chemical & Spectroscopic Study | Etidronic acid (HEDP) and Europium(III) in aqueous solution. | Formation of five distinct Eu(III)-HEDP complexes, influenced by pH and concentration. A six-membered chelate ring is the key binding motif. | mdpi.comnih.gov |

Q & A

Basic Research Questions

Q. What are the standard synthesis pathways for Etidronic acid (disodium salt), and how can experimental parameters be optimized for reproducibility?

- Methodological Answer : The synthesis of Etidronic acid (disodium salt) typically involves neutralization of etidronic acid with sodium hydroxide under controlled pH (e.g., pH 7–8). Experimental protocols should include:

- Precise stoichiometric ratios to avoid residual reactants.

- Temperature control (e.g., 25–40°C) to prevent thermal degradation.

- Crystallization techniques (e.g., slow evaporation) for high-purity yields.

- Validation via ion chromatography or HPLC to confirm disodium salt formation .

- Key Challenge : Residual phosphate or phosphite impurities may arise if reaction conditions are not tightly controlled.

Q. Which analytical techniques are most effective for assessing the purity and stability of Etidronic acid (disodium salt) in aqueous solutions?

- Methodological Answer :

- HPLC with suppressed conductivity detection (e.g., using anion-exchange columns) is recommended for quantifying etidronate ions and detecting degradation products like phosphite .

- pH titration can monitor acid-base equilibria, while FTIR spectroscopy identifies functional groups (e.g., P–O bonds at ~1,000 cm⁻¹).

- Accelerated stability studies (e.g., 40°C/75% relative humidity for 6 months) should follow ICH guidelines to predict shelf life .

Q. How can confirmatory tests for cations (Na⁺) and anions (etidronate) be designed to ensure accurate salt identification?

- Methodological Answer :

- Cation Analysis : Flame photometry or ion-selective electrodes for Na⁺ quantification.

- Anion Analysis : Use ammonium molybdate in acidic conditions to detect phosphate/phosphite contaminants; etidronate-specific tests include complexometric titration with Ca²⁺ ions .

- Cross-validation : Pair analytical results with X-ray diffraction (XRD) for crystalline structure confirmation .

Advanced Research Questions

Q. How should researchers address contradictions in toxicological data for Etidronic acid (disodium salt), particularly regarding carcinogenicity?

- Methodological Answer :

- Critical Analysis : A 2-year rat study (10,000 ppm dose) found no carcinogenic effects , but discrepancies may arise from differences in species sensitivity or dosing regimens.

- Mitigation Strategies :

- Replicate studies using human cell lines (e.g., HepG2) to assess genotoxicity.

- Conduct dose-response modeling to identify thresholds for adverse effects.

- Compare results with structurally similar bisphosphonates (e.g., clodronate) for mechanistic insights .

Q. What experimental designs are recommended to resolve solubility contradictions of Etidronic acid (disodium salt) in mixed solvent systems?

- Methodological Answer :

- Phase-Solubility Studies : Systematically vary water:ethanol ratios (e.g., 0–50% ethanol) while monitoring solubility via gravimetry.